2-Cyclopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
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Overview
Description
2-Cyclopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a piperidine moiety
Preparation Methods
The synthesis of 2-Cyclopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable thiadiazole precursor in the presence of a sulfonylating agent such as propylsulfonyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under reflux conditions .
Chemical Reactions Analysis
2-Cyclopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
2-Cyclopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or disruption of cellular processes .
Comparison with Similar Compounds
2-Cyclopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole can be compared with other similar compounds such as:
- 2-Cyclopropyl-5-(1-(ethylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- 2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
These compounds share similar structural features but differ in their sulfonyl substituents, which can influence their chemical reactivity and biological activity .
Properties
IUPAC Name |
2-cyclopropyl-5-(1-propylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S2/c1-2-9-20(17,18)16-7-5-11(6-8-16)13-15-14-12(19-13)10-3-4-10/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOUPDBCBBCJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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